4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one

Catalog No.
S15035246
CAS No.
68143-16-8
M.F
C11H8BrClN2O
M. Wt
299.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)...

CAS Number

68143-16-8

Product Name

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-methylpyridazin-3-one

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

InChI

InChI=1S/C11H8BrClN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-8(13)3-5-9/h2-6H,1H3

InChI Key

ZJOXUSZQUDMLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)Cl)Br

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. It features a pyridazinone ring structure, which is characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. The presence of bromine and chlorine substituents on the aromatic and pyridazine rings enhances its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural properties that may influence its pharmacological effects.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, leading to different derivatives.
  • Coupling Reactions: It can engage in coupling reactions, including Suzuki or Heck coupling, to form biaryl compounds or other complex structures.

These reactions are facilitated by common reagents like sodium azide for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions.

The biological activity of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one has been explored in various studies. Compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The specific mechanism of action for this compound would require further biochemical studies to elucidate its interactions with molecular targets such as enzymes and receptors.

The synthesis of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one typically involves several steps:

  • Starting Materials: The process begins with 4-bromo-2-hydrazinylpyridazine and 4-chlorobenzaldehyde.
  • Condensation Reaction: The hydrazine derivative reacts with the aldehyde to form a hydrazone.
  • Cyclization: This hydrazone undergoes cyclization under acidic or basic conditions to form the pyridazinone ring.
  • Bromination: Finally, bromination introduces the bromine atom at the desired position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may allow it to interact with specific biological targets, making it valuable in the design of new therapeutic agents. Additionally, it may serve as an intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors involved in disease pathways, indicating that this compound could have therapeutic potential. Detailed interaction studies would be necessary to confirm these effects and understand the underlying mechanisms.

Several compounds share structural similarities with 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one. Here are a few notable examples:

Compound NameStructural Features
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-oneContains a pyridine ring instead of chlorobenzene
4-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-oneDifferent substitution on the pyridine ring
4-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-oneChlorine substitution instead of bromine

Uniqueness

The uniqueness of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one lies in its specific arrangement of bromine and chlorine substituents, which can significantly affect its reactivity and biological interactions compared to similar compounds. This distinct positioning allows for targeted synthesis and specific applications in research and industry, making it a valuable compound for further exploration in medicinal chemistry .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

297.95085 g/mol

Monoisotopic Mass

297.95085 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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